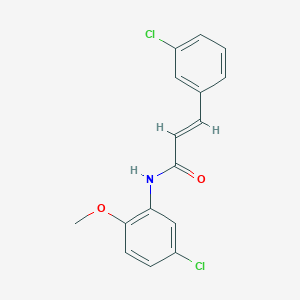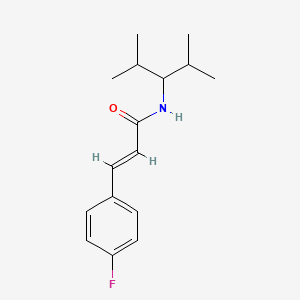![molecular formula C19H16N4 B5745516 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as MPP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MPP is a pyrazolo[1,5-a]pyrimidine derivative that has been found to exhibit potent biological activity, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit several biochemical and physiological effects. Studies have shown that 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. Additionally, 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent biological activity. This makes it a promising candidate for further investigation in various scientific research applications. However, there are also some limitations associated with the use of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments. For example, 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Additionally, the high potency of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can make it difficult to determine the optimal dosage for use in lab experiments.
Orientations Futures
There are several future directions that could be explored in the study of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the development of new cancer therapies based on the use of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. Additionally, further research could be conducted to investigate the potential use of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in the treatment of various inflammatory and neurodegenerative diseases. Finally, future studies could be conducted to investigate the optimal dosage and administration of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments.
Méthodes De Synthèse
The synthesis of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex process that involves several steps. One of the most common methods for synthesizing 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is the reaction of 4-methylphenylhydrazine with 2-acetylpyridine in the presence of a suitable catalyst. The resulting product is then further reacted with phenyl isocyanate to yield 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
Applications De Recherche Scientifique
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is in the field of cancer research. Studies have shown that 5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits potent anticancer activity, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-13-7-9-15(10-8-13)16-11-18(20)23-19(21-16)12-17(22-23)14-5-3-2-4-6-14/h2-12H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSIWVDMWOVDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B5745445.png)

![N-cyclohexyl-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5745468.png)
![2-[(1-pyrrolidinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5745474.png)


![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)

![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)


![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5745541.png)
